Ethyl ximenynate

Vue d'ensemble

Description

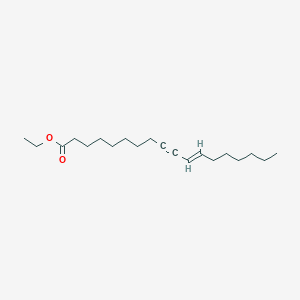

Ethyl ximenynate is a semisynthetic fluid oil obtained from the esterification of ximeninic acid, a long-chain fatty acid with a double and triple bond (11-octadecen-9-ynoic acid), purified from the plant Olax dissitiflora . This compound is known for its applications in the cosmetic industry, particularly for its efficacy in treating dark circles under the eyes and other skin aging issues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl ximenynate is synthesized through the esterification of ximeninic acid. The process involves the reaction of ximeninic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure homogenization techniques. This method ensures the encapsulation of this compound into lipophilic vesicles constituted by lecithin, enhancing its stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl ximenynate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .

Applications De Recherche Scientifique

Chemistry

Ethyl ximenynate serves as a model compound in studies of esterification and other organic reactions. Its chemical behavior provides insights into reaction mechanisms and kinetics.

Biology

Research indicates that this compound influences cellular processes and microcirculation. It has shown potential in enhancing blood flow and modulating vascular functions.

Medicine

This compound is explored for its therapeutic effects on skin conditions, particularly in improving microcirculation and reducing inflammation. It is investigated for applications in treating conditions like periorbital dyschromia and skin aging.

Cosmetics

The compound is widely used in cosmetic formulations due to its anti-aging and decongestant properties. It has been included in products aimed at reducing dark circles and puffiness around the eyes.

Case Study 1: Anti-Aging Efficacy

A double-blinded study evaluated the effects of this compound on 22 volunteers over four weeks. The results showed significant reduction in dark circles and puffiness under the eyes, with no reported irritation. The formulation included a blend of this compound at 3%, potassium lauroyl wheat amino acids, palm glycerides, and capryloyl glycine .

| Parameter | Improvement Rate |

|---|---|

| Dark Circles | 76% |

| Puffiness | Significant reduction |

| Skin Smoothness | 53% |

Case Study 2: Anti-Cellulite Effects

In another study focusing on cellulite treatment, this compound was shown to improve blood perfusion in affected areas by up to 50% within one hour of application. The sustained increase lasted beyond three hours without causing skin irritation .

| Condition | Blood Perfusion Increase |

|---|---|

| Cellulitis | 50% increase within 60 min |

Safety Profile

This compound has demonstrated a favorable safety profile in clinical evaluations. Studies indicate no significant adverse effects when used topically, making it suitable for cosmetic applications targeting sensitive areas such as under the eyes.

Mécanisme D'action

Ethyl ximenynate exerts its effects through several mechanisms:

Microcirculation Enhancement: It improves blood flow in superficial vessels, promoting microcirculation and improving conditions such as cellulite and local fat accumulation.

Actin Production: It fosters actin production in fibroblasts, suggesting a role in dermal remodeling.

Inflammation Prevention: It prevents local inflammations at the prostaglandin level by inhibiting the formation of arachidonic acid.

Comparaison Avec Des Composés Similaires

Ethyl ximenynate can be compared with other similar compounds, such as:

Ethyl linoleate: Known for its moisturizing and anti-inflammatory properties.

Ethyl oleate: Used as a skin conditioning agent and emollient.

Ethyl palmitate: Commonly used in cosmetics for its skin-smoothing effects.

Uniqueness: this compound is unique due to its dual action of enhancing microcirculation and preventing inflammation, making it particularly effective in cosmetic applications for treating dark circles and skin aging .

Activité Biologique

Ethyl ximenynate, a compound derived from the essential oil of Santalum album (sandalwood), has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is an ethyl ester of ximenynic acid, which is known for its unique structural properties that contribute to its biological efficacy. The compound exhibits a molecular formula of and a molecular weight of 208.26 g/mol. Its structure allows it to interact with various biological targets, facilitating its therapeutic potential.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Studies indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

- Case Study : A study evaluated the antioxidant capacity of this compound using the DPPH assay. The IC50 value was found to be 0.045 mg/mL, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 0.030 mg/mL) .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi.

- Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

This table summarizes the MIC values obtained from in vitro studies, highlighting this compound's potential as a natural antimicrobial agent .

3. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

- Mechanism : this compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its role in modulating immune responses .

4. Antitumor Activity

Preliminary studies have shown that this compound may exhibit antitumor effects against certain cancer cell lines.

- Case Study : In vitro assays revealed that this compound induced apoptosis in A375 melanoma cells with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .

Formulation and Bioavailability

The bioavailability of this compound can be enhanced through novel delivery systems such as phytosomes and nanoemulsions. These formulations improve solubility and stability, allowing for more effective therapeutic applications.

- Table: Bioavailability Enhancement Techniques

| Technique | Description | Impact on Bioavailability |

|---|---|---|

| Phytosomes | Lipid-based carriers for phytochemicals | Increased absorption |

| Nanoemulsions | Fine emulsions enhancing solubility | Improved stability |

These advanced formulations are critical for maximizing the therapeutic potential of this compound .

Propriétés

IUPAC Name |

ethyl (E)-octadec-11-en-9-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVULRCDYZOWVKE-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC#CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C#CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166675 | |

| Record name | Ethyl ximenynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159534-89-1 | |

| Record name | Ethyl ximenynate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ximenynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL XIMENYNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.